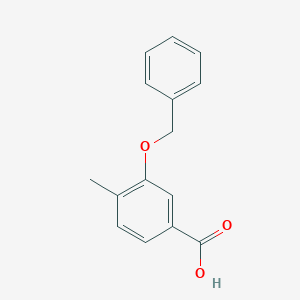

3-(Benzyloxy)-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDMYEWDLHJGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628822 | |

| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165662-68-0 | |

| Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-(benzyloxy)-4-methylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other complex organic molecules. This document details the core synthesis methodology, including a step-by-step experimental protocol, and presents key quantitative data for the starting materials and the final product.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a halide. In this specific synthesis, the hydroxyl group of 3-hydroxy-4-methylbenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide) to form the desired benzyl ether.

The general transformation is depicted in the following reaction scheme:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis.

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to the flask to dissolve the reactants.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Wash the filter cake with a small amount of acetone or DMF.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-Hydroxy-4-methylbenzoic acid | C₈H₈O₃ | 152.15 | White to off-white crystalline solid | 586-30-1 |

| Benzyl bromide | C₇H₇Br | 171.03 | Colorless to pale yellow liquid | 100-39-0 |

| Potassium carbonate | K₂CO₃ | 138.21 | White hygroscopic powder | 584-08-7 |

Table 2: Properties and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 165662-68-0[1] |

| Purity (typical) | >95%[1] |

| Typical Yield | 85-95% (dependent on scale and purification) |

| ¹H NMR (CDCl₃, δ) | ~7.7-7.9 (m, 2H, Ar-H), ~7.2-7.5 (m, 6H, Ar-H), ~5.1 (s, 2H, OCH₂Ph), ~2.3 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~172, ~158, ~136, ~132, ~130, ~129, ~128, ~127, ~123, ~113, ~71, ~16 |

| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H of COOH), ~1680 (C=O), ~1600, ~1450 (C=C, aromatic), ~1250, ~1050 (C-O) |

Note: The spectroscopic data provided are predicted values based on analogous compounds and general chemical shift ranges. Actual experimental values may vary slightly.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential optimizations of this synthetic route.

References

physicochemical properties of 3-(Benzyloxy)-4-methylbenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(Benzyloxy)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetically valuable organic compound. As a derivative of benzoic acid, it incorporates a benzyl ether and a methyl group on the aromatic ring. These substitutions create a unique molecular architecture that can be leveraged in various applications, including as a building block in the synthesis of more complex molecules and as a scaffold in medicinal chemistry. The presence of the carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, while the benzyloxy group can serve as a protecting group or a key pharmacophoric element. This document provides a comprehensive overview of its physicochemical properties, synthetic methodologies, and potential biological relevance based on structurally related compounds.

Physicochemical Properties

The are crucial for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 165662-68-0 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Boiling Point | 422.1°C at 760 mmHg | [2] |

| Density | 1.193 g/cm³ | [2] |

| Flash Point | 160°C | [2] |

| LogP | 3.272 | [1][2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

| SMILES | O=C(O)C1=CC=C(C)C(OCC2=CC=CC=C2)=C1 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of a suitably substituted phenol followed by oxidation of the methyl group or a related functional group to a carboxylic acid. A plausible method starting from 3-hydroxy-4-methylbenzoic acid is outlined below. This method is adapted from general procedures for Williamson ether synthesis and ester hydrolysis.

Step 1: Esterification of 3-Hydroxy-4-methylbenzoic acid

To protect the carboxylic acid, it is first converted to an ester, for example, a methyl ester. This can be achieved using standard esterification methods, such as Fischer-Speier esterification.

-

Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-hydroxy-4-methylbenzoate.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group is then benzylated.

-

Dissolve methyl 3-hydroxy-4-methylbenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

-

Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain methyl 3-(benzyloxy)-4-methylbenzoate.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Dissolve the methyl 3-(benzyloxy)-4-methylbenzoate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in public literature, the activities of structurally similar benzoic acid derivatives can provide insights into its potential therapeutic applications. Derivatives of benzoic acid have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[3]

For instance, certain substituted benzoic acids have been identified as inhibitors of enzymes like histone deacetylases (HDACs) and protein kinase CK2.[3] Inhibition of these enzymes can modulate gene expression and cell signaling pathways implicated in cancer and inflammation.

Caption: Generalized signaling pathway for related benzoic acid derivatives.

The benzyloxy moiety, in particular, is a common feature in molecules designed to target various enzymes and receptors. Further research, including synthesis of derivatives and comprehensive biological screening, is necessary to elucidate the specific activities of this compound. The experimental protocols and physicochemical data presented in this guide provide a solid foundation for such investigations.

References

An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid (CAS Number: 165662-68-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-4-methylbenzoic acid, a notable organic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on closely related analogues to offer valuable insights into its synthesis, physicochemical properties, and potential biological activities.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented, its fundamental properties can be summarized. Further data from related compounds are provided for comparative analysis.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | 3-Methoxy-4-methylbenzoic acid | p-Toluic acid (4-Methylbenzoic acid) |

| CAS Number | 165662-68-0[1] | 7151-68-0 | 99-94-5 |

| Molecular Formula | C₁₅H₁₄O₃[1] | C₉H₁₀O₃ | C₈H₈O₂[2] |

| Molecular Weight | 242.27 g/mol [1] | 166.17 g/mol | 136.15 g/mol [2] |

| Melting Point | Data not available | 152-154 °C | 180-181 °C[2] |

| Boiling Point | Data not available | Data not available | 274-275 °C[2] |

| Solubility | Data not available | Data not available | Sparingly soluble in hot water, soluble in acetone.[2] |

| Appearance | Data not available | White to off-white crystalline powder | White solid[2] |

Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Benzylation of 3-Hydroxy-4-methylbenzoic Acid

This protocol is based on general procedures for Williamson ether synthesis.[3][4]

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (1M solution)

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Slowly add benzyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For reference, spectral data for related compounds are available in various databases.

Potential Biological Activities and Applications in Drug Development

While direct biological studies on this compound are lacking, the broader class of benzoic acid and benzyloxy derivatives has been investigated for various pharmacological activities.[5][6][7][8] These compounds are recognized as valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[9][10]

Potential Therapeutic Areas:

-

Anticancer Activity: Benzoic acid derivatives have been explored for their potential to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinase CK2.[5] The presence of a benzyloxy group has been noted to be important for the activity of some of these inhibitors.

-

Anti-inflammatory Properties: Structurally related compounds have demonstrated anti-inflammatory effects, suggesting that this compound could serve as a scaffold for the development of new anti-inflammatory agents.[5]

-

STAT3 Signaling Pathway Inhibition: Derivatives containing a benzyloxyphenyl moiety have shown potential as inhibitors of the STAT3 signaling pathway, which is a key target in oncology.[11]

Hypothesized Mechanism of Action: STAT3 Signaling Pathway

Based on the activity of structurally related compounds, derivatives of this compound could potentially inhibit the STAT3 signaling pathway.

Caption: Potential inhibition of the STAT3 signaling pathway.

Experimental Protocol: In Vitro STAT3 Inhibition Assay

This protocol is a generalized procedure based on methods used for evaluating STAT3 inhibitors.[11]

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468).

-

Cell culture medium and supplements.

-

This compound derivatives (test compounds).

-

Recombinant human Interleukin-6 (IL-6).

-

Dual-luciferase reporter assay system.

-

Plasmids for STAT3-responsive luciferase reporter and a control reporter (e.g., Renilla).

Procedure:

-

Cell Culture and Transfection: Seed the cancer cells in appropriate well plates. Transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla plasmid.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the this compound derivatives for a specified pre-incubation period.

-

STAT3 Activation: Stimulate the cells with IL-6 to activate the STAT3 pathway.

-

Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC₅₀ values for the inhibition of STAT3 activity.

Conclusion

This compound is a compound with significant potential as a building block in the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. While direct experimental data for this molecule is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the known properties and activities of structurally related compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic utility.

References

- 1. chemscene.com [chemscene.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. srinichem.com [srinichem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Structure Elucidation of 3-(Benzyloxy)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 3-(Benzyloxy)-4-methylbenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details a reliable synthetic route and presents key analytical data for its structural confirmation.

Molecular Structure and Properties

This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methyl group at the 4-position and a benzyloxy group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 165662-68-0 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid with benzyl bromide in the presence of a base.

Experimental Protocol

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis Workflow

3-(Benzyloxy)-4-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential experimental protocols for its synthesis and analysis, and a conceptual framework for its potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Physicochemical Properties

This compound, also known as 4-methyl-3-(phenylmethoxy)benzoic acid, is an aromatic carboxylic acid. Its core structure consists of a benzoic acid scaffold substituted with a methyl group and a benzyloxy group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 165662-68-0 | [1] |

| Synonym(s) | 4-methyl-3-(phenylmethoxy)Benzoic acid | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of benzoic acid derivatives, which can be adapted for this compound.

Synthesis of Benzoic Acid Derivatives

A common method for the synthesis of benzyloxy-substituted benzoic acids involves the Williamson ether synthesis, where a hydroxybenzoic acid is reacted with benzyl bromide in the presence of a base. The following is a generalized procedure that can be adapted for the synthesis of this compound from 3-hydroxy-4-methylbenzoic acid.

Materials:

-

3-hydroxy-4-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzoic acid in anhydrous acetone, add potassium carbonate.

-

Under a nitrogen atmosphere, add benzyl bromide dropwise to the reaction mixture.

-

Heat the mixture at reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude residue can be purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust technique for assessing the purity of benzoic acid derivatives and quantifying impurities.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification:

-

Create a calibration curve using standards of known concentrations to quantify the analyte.

Acid-Base Titration for Assay of Bulk Drug Substance

This method provides a simple and accurate way to determine the total acid content of a bulk sample.

Principle: An accurately weighed amount of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base to a potentiometric or colorimetric endpoint.

Reagents:

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Ethanol (neutralized)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh approximately 200-300 mg of the sample.

-

Dissolve the sample in 50 mL of neutralized ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.

-

Record the volume of the titrant used and calculate the assay content based on the molecular weight of the analyte.

Potential Biological Activity and Signaling Pathways

While specific experimental data on the biological activity of this compound is limited in publicly available literature, structure-activity relationship (SAR) studies of similar compounds suggest potential therapeutic applications. For instance, derivatives of benzoic acid have been investigated for their anticancer properties, including the inhibition of histone deacetylases (HDACs) and protein kinase CK2.[2] The presence of a benzyloxy group has been noted to contribute to potent biological effects in some protein kinase CK2 inhibitors.[2]

Below is a diagram illustrating a proposed mechanism of action for HDAC inhibition by benzoic acid derivatives, which could be a potential pathway for this compound.

Caption: Proposed mechanism of HDAC inhibition by benzoic acid derivatives.

Experimental Workflow Visualization

To aid in the selection and implementation of analytical methodologies, the following workflow outlines the general process for analytical method validation.

Caption: A generalized workflow for analytical method validation.

References

Solubility Profile of 3-(Benzyloxy)-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Benzyloxy)-4-methylbenzoic acid. Due to the absence of specific quantitative solubility data in published literature, this guide synthesizes qualitative solubility predictions based on its chemical structure, physicochemical properties, and comparative data from structurally analogous compounds. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise quantitative data.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. Key parameters for this compound are summarized in Table 1. The octanol-water partition coefficient (LogP) of 3.27 suggests a preference for lipophilic environments over aqueous media, indicating a higher solubility in organic solvents than in water.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 165662-68-0 | [1] |

| LogP | 3.27222 | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Qualitative Solubility Profile

Based on the structural features of this compound, which include a large, non-polar benzyloxy group and a polar carboxylic acid moiety, a qualitative solubility profile can be predicted. This profile is further supported by the observed solubility of structurally similar compounds like 4-Benzyloxy-3,5-dimethylbenzoic acid, which exhibits high solubility in non-polar organic solvents and low solubility in polar solvents.[2][3] The general principle of "like dissolves like" is applicable here.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low | The large, hydrophobic benzyloxy group outweighs the contribution of the polar carboxylic acid group, hindering interaction with highly polar, hydrogen-bond-donating solvents.[3] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors and have intermediate polarity, allowing for favorable interactions with both the polar and non-polar regions of the molecule. |

| Non-Polar Solvents | Chloroform, Dichloromethane (DCM), Toluene, Hexane | High | The significant non-polar character of the molecule, dominated by the benzyl and methylphenyl groups, facilitates strong van der Waals interactions with non-polar solvents.[2][3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have the ability to act as hydrogen bond acceptors and possess a lower polarity than alcohols, making them good solvents for compounds with both polar and non-polar features. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method and a subsequent gravimetric analysis for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a classical and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibrate the vials in a constant temperature environment, such as a shaker bath, for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Sample Collection and Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Concentration Analysis:

-

The concentration of the solute in the clear, saturated filtrate can be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by gravimetric analysis as detailed below.

-

Caption: Workflow for the Shake-Flask Method.

Gravimetric Analysis for Solubility Quantification

Gravimetric analysis is a straightforward and accurate method for determining the concentration of the solute in the saturated solution obtained from the shake-flask method.

Methodology:

-

Sample Preparation:

-

Accurately weigh a clean, dry vial (W₁).

-

Transfer a known volume of the clear, saturated filtrate into the pre-weighed vial.

-

Weigh the vial containing the filtrate to determine the total weight of the solution (W₂). The weight of the filtrate is therefore W₂ - W₁.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. Ensure complete removal of the solvent.

-

-

Final Weighing and Calculation:

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute (W₃). The weight of the dissolved solute is W₃ - W₁.

-

The solubility can then be calculated in various units, such as g/100 g of solvent or mol/L.

-

Caption: Workflow for Gravimetric Solubility Analysis.

Conclusion

References

Spectroscopic and Synthetic Data for 3-(Benzyloxy)-4-methylbenzoic Acid Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of detailed spectroscopic and synthetic data for the compound 3-(Benzyloxy)-4-methylbenzoic acid. Despite its listing in several chemical supplier catalogs, which confirms its commercial availability and basic identifying information such as its CAS number (165662-68-0) and molecular formula (C₁₅H₁₄O₃), in-depth technical information remains elusive.

Researchers, scientists, and drug development professionals seeking to utilize or synthesize this compound will find a notable absence of published nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, detailed and validated experimental protocols for its synthesis and purification are not readily found in peer-reviewed journals or established chemical methodology resources.

This scarcity of information presents a challenge for those requiring a comprehensive understanding of the compound's structural and chemical properties for research and development purposes. Without access to its characteristic spectroscopic fingerprint, researchers cannot definitively identify the compound or assess its purity. The lack of a published synthetic protocol necessitates the development of a novel synthetic route, which would require significant time and resources for optimization and validation.

For professionals in the field, this information gap highlights the critical need for the publication of characterization data for all synthesized compounds to facilitate future research and development efforts. At present, any work involving this compound would require initial, foundational research to establish its spectroscopic profile and a reliable synthetic pathway.

Due to the unavailability of the necessary factual data, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and workflow visualizations for this compound is not possible at this time.

The Untapped Potential of 3-(Benzyloxy)-4-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide

For Immediate Release

This whitepaper explores the prospective applications of 3-(benzyloxy)-4-methylbenzoic acid as a versatile scaffold in modern drug discovery. While direct research on this specific molecule is nascent, its structural analogues have demonstrated significant promise in various therapeutic areas. This document provides a technical guide for researchers, scientists, and drug development professionals, outlining potential therapeutic targets, proposing synthetic strategies, and detailing exemplary experimental protocols based on established methodologies for similar compounds.

Core Molecular Scaffold and Rationale for Investigation

This compound possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The benzoic acid moiety provides a handle for forming amides, esters, and other functional groups, allowing for the exploration of diverse chemical space. The benzyloxy group offers a metabolically stable ether linkage and a phenyl ring that can be substituted to modulate potency and pharmacokinetic properties. The methyl group at the 4-position can influence binding affinity and metabolic stability. This combination of features suggests potential for developing novel therapeutics targeting a range of biological pathways.

Potential Therapeutic Applications Inspired by Analogous Structures

Based on the activities of structurally related compounds, this compound derivatives hold potential in several key therapeutic areas:

-

Oncology: Derivatives of 4-benzyloxy-3,5-dimethylbenzoic acid have shown potential as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key driver in many human cancers.[1] This suggests that the this compound scaffold could be similarly explored for the development of novel STAT3 inhibitors or agents targeting other cancer-related pathways.

-

Anti-inflammatory and Analgesic Agents: 3-(4-Methylphenoxy)benzoic acid serves as an intermediate in the synthesis of pharmaceuticals for inflammation and pain relief.[2] This indicates that the core structure of this compound could be a valuable starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics.

-

Antimicrobial Agents: Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial properties.[3][4] The unique substitution pattern of this compound could lead to the discovery of novel antibiotics or antifungals.

Quantitative Data from Structurally Related Compounds

To guide future research, the following table summarizes the biological activity of representative compounds that are structurally analogous to derivatives of this compound.

| Compound ID | Structure | Biological Target/Assay | Activity (IC50 in µM) | Reference |

| 4a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | 7.71 | [1] |

| 4b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | 1.38 | [1] |

| Hit Compound (1) | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | IL-6/STAT3 Pathway Inhibition | > 10 | [1] |

Detailed Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of derivatives based on methodologies used for structurally similar compounds.

General Synthesis of Amide Derivatives

This protocol describes a general method for synthesizing amide derivatives from this compound, a common step in creating compound libraries for screening.

dot

Caption: General workflow for the synthesis of amide derivatives.

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran, add a coupling agent like thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq) in the same anhydrous solvent.

-

Slowly add the activated acyl chloride solution to the amine solution at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-24 hours.

-

Upon completion, quench the reaction with water and perform an aqueous workup.

-

The crude product can be purified by column chromatography on silica gel to yield the desired amide derivative.

In Vitro STAT3 Inhibition Assay

This protocol outlines a cell-based assay to evaluate the potential of synthesized compounds to inhibit the STAT3 signaling pathway, based on methods used for analogous compounds.[1]

dot

Caption: Workflow for a STAT3 luciferase reporter assay.

Procedure:

-

Culture a suitable human cancer cell line (e.g., MDA-MB-468) in appropriate media.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with a final concentration of 20 ng/mL of human interleukin-6 (IL-6) to activate the STAT3 pathway.

-

Incubate for a further 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the IC50 values by plotting the normalized luciferase activity against the compound concentration.

Proposed Signaling Pathway Involvement

The following diagram illustrates the canonical STAT3 signaling pathway, a potential target for derivatives of this compound.

dot

References

biological activity of 3-(Benzyloxy)-4-methylbenzoic acid derivatives

An In-depth Technical Guide on the Core Biological Activities of 3-(Benzyloxy)-4-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of this compound derivatives are limited in publicly available literature. This guide provides a comprehensive overview of the potential biological activities of these compounds by examining structurally related benzyloxybenzoic acid and benzoic acid derivatives. The information herein is intended to serve as a foundational resource to inform future research and drug discovery efforts.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a benzyloxy group, as in this compound, can significantly influence the molecule's lipophilicity, steric profile, and ability to interact with biological targets. This guide explores the potential anticancer, anti-inflammatory, and enzyme-inhibitory activities of this compound derivatives based on data from analogous compounds.

Potential Biological Activities and Data Presentation

Based on structure-activity relationship (SAR) studies of similar compounds, derivatives of this compound are anticipated to exhibit a range of biological effects. The following tables summarize quantitative data from structurally related molecules to provide a comparative benchmark for future studies.

Anticancer and Cytotoxic Activities

The anticancer potential of benzoic acid derivatives has been linked to mechanisms such as the inhibition of histone deacetylases (HDACs) and protein kinases.[1]

Table 1: Anticancer and Cytotoxic Activities of Structurally Related Benzoic Acid Derivatives

| Compound Name/Class | Cell Line(s) | Activity Metric | Value |

|---|---|---|---|

| Quinazolinone Derivatives | MCF-7 | IC₅₀ | 100 µM/ml[2] |

| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | IC₅₀ | 17.84 µM[2] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives | MCF-7, HCT-116 | IC₅₀ | 15.6 - 18.7 µM[2] |

| 2,5-Dihydroxybenzoic Acid (DHBA) | - | % HDAC Inhibition (at 1000 µM) | 22.8%[1] |

| Dimethoxy Benzoic Acid (DMBA) | - | % HDAC Inhibition (at 1000 µM) | 8.33%[1] |

Anti-inflammatory Activity

Several benzoic acid derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways, such as those involving cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).[3][4]

Table 2: Anti-inflammatory Activity of a Structurally Related Salicylic Acid Derivative

| Compound Name | Model | Key Findings |

|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in mice and rats | Significantly reduced PGE-2 levels, NO concentration, and expression of NOX2 and NF-κB.[3][4] |

Enzyme Inhibitory Activities

The benzyloxy moiety and other substitutions on the benzoic acid core can lead to the inhibition of various enzymes.

Table 3: Enzyme Inhibitory Activities of Structurally Related Benzyloxy and Benzoic Acid Derivatives

| Compound Name/Class | Target Enzyme | Activity Metric | Value |

|---|---|---|---|

| Diphenylacetylene derivative 21 (benzyloxyacetohydroxamic acid) | Escherichia coli LpxC | Kᵢ | 66 nM[5] |

| Diphenylacetylene derivative 28 (benzyloxyacetohydroxamic acid) | Escherichia coli LpxC | Kᵢ | 95 nM[5] |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | IC₅₀ | 17.30 ± 0.73 mM[6] |

| Methoxy benzil derivative 15 | α-Glucosidase | IC₅₀ | 64.17 µg/mL[7] |

| Methoxy benzil derivative 19 | α-Glucosidase | IC₅₀ | 69.44 µg/mL[7] |

| Methoxy benzil derivative 19 | α-Amylase | - | Most effective in its class[7] |

| Methoxy benzil derivative 16 | Tyrosinase | - | Most effective in its class[7] |

| Methoxy benzoin derivative 2 | Acetylcholinesterase (AChE) | - | Most effective in its class[7] |

| Methoxy benzil derivative 13 | Butyrylcholinesterase (BChE) | - | Most effective in its class[7] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological data. The following are generalized protocols for key experiments cited for analogous compounds.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[2]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to reach a specific cell density (e.g., 0.5 McFarland standard).[2]

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[2]

-

Inoculation: Each well is inoculated with the prepared microbial suspension.[2]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as α-amylase or LpxC.

-

Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a 96-well plate). The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[2]

-

Reaction Termination and Measurement: The reaction is stopped, and the product formation is quantified using a suitable method (e.g., colorimetric measurement of reducing sugars for α-amylase).[2]

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ or Kᵢ value is determined.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that could be modulated by this compound derivatives and a general workflow for their biological evaluation.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of action.

Potential Anticancer Signaling Pathway (HDAC Inhibition)

Caption: Anticancer pathway via HDAC inhibition.

General Workflow for Biological Evaluation

Caption: Workflow for biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and molecular docking studies of benzyloxyacetohydroxamic acids as LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to 3-(Benzyloxy)-4-methylbenzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-methylbenzoic acid, a substituted aromatic carboxylic acid, is a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group amenable to a variety of transformations and a benzyl ether protecting group on a phenolic hydroxyl, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The benzyl group can be selectively removed under various conditions, revealing a hydroxyl functionality that can be further manipulated. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols and logical workflows.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 165662-68-0 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMF, DMSO, methanol; sparingly soluble in water (predicted) | |

| pKa | ~4-5 (predicted for the carboxylic acid) | |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | [1] |

| logP (octanol-water partition coefficient) | 3.27 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Synthesis of this compound

The most common and direct route to this compound is through the selective benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid. This reaction is a type of Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxy-4-methylbenzoic acid (CAS: 586-30-1)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-hydroxy-4-methylbenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of more elaborate molecules. The carboxylic acid functionality can be readily converted into esters, amides, acid chlorides, and other derivatives. The benzyl ether acts as a robust protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis.

Example Application: Synthesis of an Amide Derivative

A common application of benzoic acid derivatives in medicinal chemistry is the formation of amides, which are prevalent in many drug scaffolds.

Experimental Protocol: Synthesis of N-benzyl-3-(benzyloxy)-4-methylbenzamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Acid Chloride

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the acid chloride solution.

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-(benzyloxy)-4-methylbenzamide.

Caption: Workflow for the synthesis of an amide from the building block.

Conclusion

This compound is a synthetically useful building block for the construction of a variety of organic molecules. Its straightforward preparation and the orthogonal reactivity of its functional groups—the carboxylic acid and the protected phenol—allow for its incorporation into complex synthetic sequences. This makes it a valuable tool for researchers in organic synthesis and drug development, enabling the creation of novel compounds with potential biological activities. The detailed protocols provided herein offer a practical guide for the synthesis and further functionalization of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 3-(Benzyloxy)-4-methylbenzoic acid from 4-methyl-3-nitrobenzoic acid. The protocols outlined are based on established chemical transformations and are intended to be a valuable resource for professionals in organic synthesis and drug development.

Synthetic Strategy Overview

The synthesis of this compound from 4-methyl-3-nitrobenzoic acid is a multi-step process that involves three key transformations:

-

Reduction of the Nitro Group: The nitro group of the starting material, 4-methyl-3-nitrobenzoic acid, is reduced to a primary amine to yield 3-amino-4-methylbenzoic acid.

-

Diazotization and Hydrolysis: The resulting amino group is then converted into a hydroxyl group via a diazotization reaction followed by hydrolysis, affording 3-hydroxy-4-methylbenzoic acid.

-

Benzylation of the Hydroxyl Group: Finally, the target compound, this compound, is synthesized by the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-methylbenzoic acid through a Williamson ether synthesis.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid

This protocol details the reduction of the nitro group of 4-methyl-3-nitrobenzoic acid to an amino group using catalytic hydrogenation.

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Methanol (MeOH)

-

Palladium on activated charcoal (10% Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol.

-

Carefully add 10% Palladium on carbon (5% by weight of the starting material) to the solution.

-

Seal the vessel and purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 8-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-amino-4-methylbenzoic acid.

Step 2: Synthesis of 3-Hydroxy-4-methylbenzoic Acid

This protocol describes the conversion of 3-amino-4-methylbenzoic acid to 3-hydroxy-4-methylbenzoic acid via a diazotization reaction followed by hydrolysis.

Materials:

-

3-amino-4-methylbenzoic acid

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Urea

-

Sulfuric acid (H₂SO₄), concentrated

-

Ice

-

Water (H₂O)

-

Beakers and stirring apparatus

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

To decompose any excess nitrous acid, add a small amount of urea until gas evolution ceases.

-

In a separate beaker, prepare a solution of concentrated sulfuric acid in water and heat it to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the crude 3-hydroxy-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of this compound

This protocol details the benzylation of 3-hydroxy-4-methylbenzoic acid using benzyl bromide in the presence of a base, following the Williamson ether synthesis.

Materials:

-

3-hydroxy-4-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methylbenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask and stir the suspension at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to 80 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Step | Reactant | Product | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | H₂, 10% Pd/C | Methanol | Room Temp. | 8-24 h | ~96% |

| 2 | 3-Amino-4-methylbenzoic acid | 3-Hydroxy-4-methylbenzoic acid | 1. NaNO₂, HCl 2. H₂SO₄, H₂O | Water | 0-5 °C then Reflux | ~2 h | ~60-70% (estimated) |

| 3 | 3-Hydroxy-4-methylbenzoic acid | This compound | Benzyl bromide, K₂CO₃ | DMF | 80 °C | 4-12 h | 85-95% |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (Predicted) | δ ~10-12 (s, 1H, COOH), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.5 (m, 6H, Ar-H & Ph-H), 5.1 (s, 2H, OCH₂Ph), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (Predicted) | δ ~170 (C=O), ~158 (C-O), ~136 (Ar-C), ~130-135 (Ar-C), ~127-129 (Ar-C & Ph-C), ~115-125 (Ar-C), ~70 (OCH₂), ~16 (CH₃) |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic route from 4-methyl-3-nitrobenzoic acid.

Logical Relationship of Key Transformations

Caption: Functional group transformations during the synthesis.

Application Note and Protocol: Benzylation of 4-Hydroxy-3,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the O-benzylation of 4-hydroxy-3,5-dimethylbenzoic acid to synthesize 4-benzyloxy-3,5-dimethylbenzoic acid. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1] The protocol detailed below is based on the Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This application note includes a step-by-step procedure, a summary of reaction parameters, potential side reactions, and a troubleshooting guide to assist researchers in achieving optimal results.

Introduction

4-Benzyloxy-3,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a protected phenol and a carboxylic acid, makes it a versatile intermediate for further functionalization. The most common synthetic route to this compound is the direct benzylation of the readily available 4-hydroxy-3,5-dimethylbenzoic acid.[1] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a base, attacks a benzyl halide.[1][3] Careful selection of the base, solvent, and reaction temperature is critical to favor O-alkylation and minimize potential side reactions such as C-alkylation or esterification of the carboxylic acid.[4]

Experimental Protocol

This protocol is a representative procedure for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

-

4-Hydroxy-3,5-dimethylbenzoic acid

-

Benzyl bromide or Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzoic acid (1.0 equivalent) in anhydrous DMF.[5]

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.[1]

-

Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide ion.[4]

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.[1]

-

Reaction: Heat the reaction mixture to 60-80 °C.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[1][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.[4]

-

Pour the mixture into water and extract the product with ethyl acetate.[4][6]

-

Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.[4][7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-benzyloxy-3,5-dimethylbenzoic acid.[4][7]

Data Presentation

Table 1: Summary of Optimized Reaction Parameters.

| Parameter | Recommended Condition | Notes |

| Starting Material | 4-Hydroxy-3,5-dimethylbenzoic acid | Commercially available. |

| Benzylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is more reactive.[4] |

| Base | Potassium carbonate (K₂CO₃) | A moderately strong base to favor phenoxide formation. Stronger bases like NaH can be used but may increase side reactions.[4] |

| Solvent | N,N-Dimethylformamide (DMF) or Acetone | Aprotic polar solvents are preferred.[1][4] |

| Reaction Temperature | 60-80 °C | Higher temperatures may lead to product degradation.[4][6] |

| Reaction Time | 4-12 hours | Monitor by TLC.[1][5] |

| Typical Yield | 85-95% | Dependent on scale and purification method.[1] |

Table 2: Troubleshooting Guide.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive benzylating agent; Insufficiently strong base; Low reaction temperature; Poor solubility. | Check purity of benzyl halide; Use a stronger base (e.g., NaH); Gradually increase temperature; Use a solvent like DMF or DMSO.[4] |

| Formation of multiple products | Competing C-benzylation; Benzylation of the carboxylic acid. | Use a less polar, aprotic solvent; Protect the carboxylic acid group before benzylation.[4] |

| Product degradation | High reaction temperature; Prolonged reaction time. | Optimize reaction temperature; Quench the reaction as soon as the starting material is consumed.[4] |

| Difficulty in purification | Emulsion during workup; Co-elution of byproducts. | Add brine during workup to break emulsions; Optimize the solvent system for column chromatography.[4] |

Mandatory Visualization

Caption: Experimental workflow for the benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

Signaling Pathways and Logical Relationships

The core of this protocol is the Williamson ether synthesis, a classic SN2 reaction. The logical relationship of the key steps is depicted in the diagram below, highlighting the critical role of the base in activating the substrate for nucleophilic attack on the benzylating agent.

Caption: Key steps in the Williamson ether synthesis of 4-benzyloxy-3,5-dimethylbenzoic acid.

References

analytical methods for the quantification of 3-(Benzyloxy)-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-4-methylbenzoic acid is a significant organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed analytical methods for the quantitative determination of this compound in solution, focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity.

Analytical Methods

The recommended primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, owing to its robustness and widespread availability. For analyses requiring higher sensitivity and selectivity, such as in complex matrices or for impurity profiling, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is also detailed.

Data Summary

The following table summarizes representative quantitative data for the analysis of benzoic acid derivatives using chromatographic methods. These values are provided as a general guideline for method development and validation for this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 105% |

| Precision (% RSD) | < 2% | < 5% |

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in relatively clean sample matrices.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range (e.g., 10-100 µg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Instrumentation and Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or acetic acid) is a common choice for benzoic acid derivatives.[1][2] A typical starting gradient could be 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Benzoic acid derivatives typically have a UV absorbance maximum around 230-280 nm. The optimal wavelength for this compound should be determined by running a UV scan. A common starting wavelength is 254 nm.[2]

-

Quantification: Create a calibration curve by injecting a series of standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides higher sensitivity and selectivity, making it ideal for trace analysis or analysis in complex biological matrices.

1. Sample Preparation:

-

Sample preparation will be matrix-dependent. For simple solutions, a dilute-and-shoot approach similar to the HPLC-UV method may be sufficient. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. Instrumentation and Conditions:

-

Instrument: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Column: A C18 column suitable for LC-MS applications is recommended.[1]

-

Mobile Phase A: 0.1% Formic acid in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Gradient: A suitable gradient program should be developed to ensure adequate separation of the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Electrospray ionization (ESI) is a common technique for benzoic acid derivatives, typically operated in negative ion mode to deprotonate the carboxylic acid.[1]

-

Mass Spectrometry: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer offers the highest selectivity and sensitivity.[1] The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation of the precursor. These transitions must be optimized for the specific compound.